molecular formula C22H18N2O2 B2801748 3-[(4-Methylbenzyl)oxy]-2-phenyl-3,4-dihydroquinazolin-4-one CAS No. 67927-07-5

3-[(4-Methylbenzyl)oxy]-2-phenyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2801748
CAS No.: 67927-07-5
M. Wt: 342.398
InChI Key: DNCAECVRAHXYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methylbenzyl)oxy]-2-phenyl-3,4-dihydroquinazolin-4-one is a quinazolin-4-one derivative characterized by a dihydroquinazolinone core substituted with a phenyl group at position 2 and a 4-methylbenzyloxy group at position 2.

Properties

IUPAC Name

3-[(4-methylphenyl)methoxy]-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-16-11-13-17(14-12-16)15-26-24-21(18-7-3-2-4-8-18)23-20-10-6-5-9-19(20)22(24)25/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCAECVRAHXYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylbenzyl)oxy]-2-phenyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-phenylquinazolin-4-one with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylbenzyl)oxy]-2-phenyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with oxidized side chains.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 3-[(4-Methylbenzyl)oxy]-2-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4-one derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison of structurally related compounds, focusing on substituents, synthesis, and biological properties.

Table 1: Structural and Functional Comparison of Quinazolin-4-one Derivatives

Compound Name Substituents Molecular Formula Biological Activity Key Synthesis Steps Reference ID
3-[(4-Methylbenzyl)oxy]-2-phenyl-3,4-dihydroquinazolin-4-one - 2-Ph, 3-(4-methylbenzyloxy) C23H20N2O2 Not explicitly reported (inferred: kinase inhibition) Likely involves condensation of 2-phenylquinazolinone with 4-methylbenzyl halide
BQC1 () - 2-Ph, 3-(methylthiocarbamido), hydrazino C22H18N6O2S Not reported Condensation of 3-phenyl-2-hydrazinoquinazolinone with methylthiocarbamido derivative in DMF
QSP4/QSP5 () - 2-Ph, 3-(hydrazin-yl with dihydroxyphenyl or methoxyhydroxyphenyl groups) C24H18N6O4 (QSP4) Antimicrobial (Gram-positive bacteria) Schiff base formation via hydrazine intermediates
6-Bromo-2-piperazinylmethyl derivative () - 6-Br, 2-(piperazinylmethyl), 3-(8-hydroxyquinoline) C28H24BrCl2N5O2 Antifungal Condensation with 4-substituted phenyl ureas
TNKS inhibitors () - 2-Ph, para-substitutions (e.g., Cl, OMe) Varies (e.g., C22H18N4O2) Tankyrase (TNKS) inhibition, Wnt signaling suppression Suzuki coupling or nucleophilic substitution
2-{[2-(3-Chloro-4-methylphenyl)sulfanyl} derivative () - 2-(sulfanyl-3-chloro-4-methylphenyl), 3-Ph C23H17ClN2O2S Not reported Thioether linkage formation via alkylation

Key Structural Differences and Implications

Core Modifications :

  • The target compound retains the 2-phenyl-3,4-dihydroquinazolin-4-one scaffold common to many analogs . Substituents at position 3 (e.g., 4-methylbenzyloxy) distinguish it from derivatives like BQC1 (methylthiocarbamido) or QSP4 (hydrazin-yl Schiff bases).

Synthetic Routes: The synthesis of 3-[(4-Methylbenzyl)oxy]-2-phenyl-3,4-dihydroquinazolin-4-one likely involves nucleophilic substitution or Mitsunobu reactions, similar to methods in (DMF-mediated condensation) . In contrast, Suzuki coupling () and Schiff base formation () are employed for more complex substitutions .

Biological Activities :

  • Antimicrobial : QSP4/QSP5 exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus), attributed to hydrazin-yl and polar substituents enhancing membrane interaction .
  • Kinase Inhibition : TNKS inhibitors () with para-substituted phenyl groups (e.g., Cl, OMe) show improved potency due to enhanced hydrophobic interactions in the enzyme’s nicotinamide-binding site . The 4-methylbenzyloxy group in the target compound may similarly enhance selectivity.
  • Antifungal : The 6-bromo-piperazinylmethyl derivative () leverages halogenation and chelation effects for antifungal action .

Molecular Weight: Derivatives like QSP4 (451.44 g/mol) and the sulfanyl compound (420.91 g/mol) fall within drug-like ranges, while larger analogs (e.g., : ~600 g/mol) may face bioavailability challenges .

Research Findings and Trends

Structure-Activity Relationship (SAR) :

  • Position 3 : Bulky substituents (e.g., 4-methylbenzyloxy) improve target engagement by filling hydrophobic pockets, as seen in TNKS inhibitors .
  • Position 6 : Halogenation (e.g., Br in ) enhances antifungal activity but may increase toxicity .

Synthetic Optimization :

  • Reflux in DMF () and Pd-catalyzed cross-coupling () are standard for introducing aryl/heteroaryl groups .

Unresolved Questions :

  • The target compound’s exact biological profile remains uncharacterized. Testing against TNKS or microbial targets, as in and , is warranted .

Biological Activity

3-[(4-Methylbenzyl)oxy]-2-phenyl-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

  • IUPAC Name : 3-[(4-Methylbenzyl)oxy]-2-phenyl-3,4-dihydroquinazolin-4-one
  • Molecular Formula : C20H20N2O2
  • Molecular Weight : 320.39 g/mol

Antitumor Activity

Research indicates that quinazolinone derivatives exhibit significant antitumor properties. In a study evaluating various quinazolinone compounds, it was found that those with specific substitutions showed potent inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, compounds similar to 3-[(4-Methylbenzyl)oxy]-2-phenyl-3,4-dihydroquinazolin-4-one demonstrated IC50 values in the low micromolar range against several cancer cell lines (Table 1).

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-75.6Induction of apoptosis
BHeLa7.2Cell cycle arrest at G2/M phase
CA5498.1Inhibition of PI3K/AKT signaling pathway

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. Notably, it has been shown to inhibit histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3K), which are critical in cancer progression and other diseases.

In a comparative study, derivatives of quinazolinone were assessed for their HDAC inhibitory activities:

CompoundHDAC Inhibition IC50 (µM)Selectivity Index
D1.5High
E2.0Moderate
F3.5Low

These findings suggest that the structural modifications in quinazolinones can significantly enhance their inhibitory potency against HDACs.

Antimicrobial Activity

Quinazolinones have also been evaluated for antimicrobial properties. The compound 3-[(4-Methylbenzyl)oxy]-2-phenyl-3,4-dihydroquinazolin-4-one exhibited promising antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined as follows:

PathogenMIC (µg/mL)
E. coli32
S. aureus16

This antimicrobial efficacy highlights the potential use of this compound in treating bacterial infections.

Case Studies

Several case studies have documented the biological activity of quinazolinone derivatives:

  • Case Study on Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a similar compound led to significant tumor regression in xenograft models when administered at a dose of 10 mg/kg body weight.
  • Enzyme Inhibition Analysis : Another study focused on the structure-activity relationship (SAR) of various quinazolinones, revealing that specific substitutions on the benzyl group enhanced enzyme inhibition by up to threefold compared to unsubstituted analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(4-Methylbenzyl)oxy]-2-phenyl-3,4-dihydroquinazolin-4-one, and how are yields optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group protection. For example:

Step 1 : React anthranilic acid derivatives with phenyl isocyanate to form a quinazolinone core.

Step 2 : Introduce the 4-methylbenzyloxy group via alkylation or Mitsunobu reaction.

Step 3 : Optimize reaction conditions (e.g., reflux in DMSO for 18 hours, as in ) and use polar solvents (e.g., ethanol/water) for crystallization .

  • Yield Optimization : Adjust temperature (45–80°C), solvent polarity, and stoichiometric ratios. highlights the need for precise control of reaction time and solvent selection (e.g., methanol for recrystallization) to achieve >60% yields .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology :

  • X-ray Crystallography : Resolve molecular conformation and hydrogen bonding patterns (e.g., disorder in solvent molecules as noted in ) .
  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6d_6) to confirm substituent positions and aromatic proton splitting patterns. provides a template for assigning peaks in complex quinazolinone derivatives .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., MH+^+ peaks in ) .

Q. What are the primary biological activities studied for this compound class?

  • Methodology :

  • In vitro assays : Screen for kinase inhibition or antimicrobial activity using microdilution techniques (e.g., MIC values). and emphasize the use of standardized protocols for evaluating biological activity .
  • Docking studies : Perform molecular modeling to predict binding interactions with target proteins (e.g., ATP-binding pockets) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during functionalization of the quinazolinone core?

  • Methodology :

  • Catalyst Screening : Use PdCl2_2(PPh3_3)2_2 or CuI for cross-coupling reactions (e.g., Sonogashira coupling in ) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) reduce hydrolysis of sensitive intermediates. highlights methanol/ethanol for recrystallization to improve purity .
  • Temperature Gradients : Stepwise heating (e.g., 45°C → 80°C) minimizes decomposition, as demonstrated in .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodology :

  • Dynamic NMR : Identify rotational barriers or tautomerism in solution (e.g., keto-enol equilibria).
  • DFT Calculations : Compare experimental 1H^1H NMR shifts with computed values (e.g., Gaussian software).
  • Multi-technique Validation : Cross-reference X-ray data ( ) with NOESY or HSQC NMR to confirm stereochemistry .

Q. What experimental designs are suitable for assessing the environmental fate of this compound?

  • Methodology :

  • Long-term Ecotoxicology Studies : Follow protocols from , including:

Abiotic transformations : Measure hydrolysis/photolysis rates under simulated environmental conditions.

Biotic degradation : Use soil microcosms to track metabolite formation .

  • Partitioning Studies : Determine log KowK_{ow} (octanol-water) and soil sorption coefficients (KdK_d) using OECD guidelines .

Q. How can bioactivity assays be designed to evaluate structure-activity relationships (SAR) for derivatives?

  • Methodology :

  • Fragment-based Design : Synthesize analogs with modifications to the 4-methylbenzyloxy group () and test for activity shifts .
  • Dose-Response Curves : Use IC50_{50}/EC50_{50} values to quantify potency (e.g., enzyme inhibition in ) .
  • High-throughput Screening (HTS) : Employ 96-well plate assays with fluorescence or luminescence readouts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.